molecular formula C19H25Cl3N2 B155955 Homochlorcyclizine dihydrochloride CAS No. 1982-36-1

Homochlorcyclizine dihydrochloride

Cat. No. B155955
CAS RN: 1982-36-1
M. Wt: 387.8 g/mol
InChI Key: JLVFQWFTNVMTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homochlorcyclizine dihydrochloride is a derivative of cyclizine with pharmacological properties that include antihistaminic activity, comparable to diphenhydramine. It is known for its effectiveness in the prophylaxis of seasickness and has been found to offer significant protection against motion sickness. Additionally, it has local anesthetic properties and displays atropine-like antispasmodic effects on intestinal smooth muscle .

Synthesis Analysis

The synthesis of homochlorcyclizine dihydrochloride and its related substances can be analyzed using a combination of high-performance liquid chromatography (HPLC) and gas chromatography (GC). For instance, N-Methylpiperazine, a known related substance in chlorcyclizine hydrochloride, can be determined by GC using a Rtx-1 capillary column with a temperature program and flame ionization detector. The method has shown to be linear for N-methylpiperazine in the range of 10-100 µg/ml with a low limit of detection .

Molecular Structure Analysis

The molecular structure of homochlorcyclizine dihydrochloride can be studied through its enantiomers. A method for the simultaneous determination of (+)- and (-)-homochlorcyclizine in human urine has been described using high-performance liquid chromatography on a chiral stationary phase. The pH of the buffer and organic modifier in the mobile phase significantly affects the chromatographic separation, indicating the importance of molecular structure in the analysis of this compound .

Chemical Reactions Analysis

Homochlorcyclizine dihydrochloride undergoes metabolic processes in the body, as evidenced by the distinct differences in urinary excretion of its enantiomers. For example, the urinary excretion as (-)-HCZ-glucuronide within 48 hours was approximately four times higher than that of the (+)-isomer. This suggests that the compound undergoes enantioselective pharmacokinetics, with each enantiomer having a different metabolic pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of homochlorcyclizine dihydrochloride can be inferred from its pharmacological effects and the methods used for its analysis. It is a water-soluble, bitter-tasting, white crystalline solid. The compound's solubility and taste are important considerations in its formulation for medical use. The analytical methods employed for its determination, such as HPLC and GC, also reflect its chemical stability and behavior under various conditions .

Relevant Case Studies

A pharmacokinetic study conducted with three healthy volunteers, who each received a single oral dose of racemic homochlorcyclizine (20 mg), revealed significant differences between the two enantiomers, especially in the metabolic process. This study is crucial for understanding the drug's behavior in the human body and for optimizing its therapeutic use .

In another study, young Wistar rats treated with homochlorcyclizine showed morphological, histochemical, and biochemical changes, particularly in the liver. The drug induced phospholipidosis, with an increase in phosphatidyl choline and acid phospholipids, and some lysosomal enzymatic activities were also increased. These findings are important for assessing the potential side effects and long-term impact of the drug on organ systems .

Scientific Research Applications

Serotonin Antagonism and Other Pharmacologic Properties

Homochlorcyclizine dihydrochloride has been identified as an active serotonin antagonist in both in vitro and in vivo studies. It also exhibits a blocking action against histamine and acetylcholine. Furthermore, it antagonizes the spasmogenic action of the slow-reacting substance (SRS-A), which is implicated in anaphylactic shock and human asthma. Its ability to relax the guinea pig tracheal chain preparation against contractions induced by various agents, coupled with its protective action against passive and active anaphylaxis, suggests its therapeutic use in allergy fields (Kimura, Young, & Richards, 1960).

Enantioselective Pharmacokinetics

Research on the enantioselective pharmacokinetics of homochlorcyclizine dihydrochloride in rats has shown significant differences in the concentration of its enantiomers in various tissues after oral administration. This difference is attributed to preferential first-pass metabolism in the liver rather than enantioselective absorption or distribution (Nishikata et al., 1994).

Histopathologic Impact

Studies have shown that homochlorcyclizine can induce morphological, histochemical, and biochemical changes, particularly in the liver, characterized by selective phospholipid or glycolipid storage. This drug-induced phospholipidosis also results in an increase in phosphatidyl choline and acid phospholipids, as well as certain lysosomal enzymatic activities (Lageron & Saffroy, 1982).

Melanogenesis Inhibition in Melanoma Cells

Homochlorcyclizine has been found to inhibit melanogenesis in mouse B16 melanoma cells stimulated by α-melanocyte stimulating hormone (α-MSH) or 3-isobutyl-1-methylxanthin (IBMX). Interestingly, this inhibition does not involve a reduction in cellular or melanosomal tyrosinase activity, suggesting a unique mechanism of action. This positions homochlorcyclizine as a potential skin-whitening agent for treating skin hyperpigmentation (Chang & Chen, 2012).

Interaction with Other Pharmaceuticals

Homochlorcyclizine can affect the plasma concentrations of other drugs, such as haloperidol, by inhibiting the metabolism mediated by CYP2D6. This interaction highlights the importance of considering drug-drug interactions when homochlorcyclizine is prescribed (Suzuki et al., 2003).

properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2.2ClH/c1-21-12-5-13-22(15-14-21)19(16-6-3-2-4-7-16)17-8-10-18(20)11-9-17;;/h2-4,6-11,19H,5,12-15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVFQWFTNVMTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homochlorcyclizine dihydrochloride

CAS RN

1982-36-1
Record name Homochlorcyclizine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOCHLORCYCLIZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1YE3TK8NA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homochlorcyclizine dihydrochloride
Reactant of Route 2
Homochlorcyclizine dihydrochloride
Reactant of Route 3
Homochlorcyclizine dihydrochloride
Reactant of Route 4
Homochlorcyclizine dihydrochloride
Reactant of Route 5
Homochlorcyclizine dihydrochloride
Reactant of Route 6
Homochlorcyclizine dihydrochloride

Citations

For This Compound
33
Citations
G Kawahara, JA Karpf, JA Myers… - Proceedings of the …, 2011 - National Acad Sciences
… These seven chemicals were divided into different groups: an antiinflammatory agent (chemical 1, epirizole), antiallergic agents (chemicals 2 and 3, homochlorcyclizine-dihydrochloride …
Number of citations: 179 www.pnas.org
R Oishi, S Shishido, M Yamori, K Saeki - Naunyn-Schmiedeberg's archives …, 1994 - Springer
… hydrochloride (Sigma) and d-chlorpheniramine maleate (Yoshitomi Pharmaceutical Co., Osaka); piperazines: meclizine dihydrochloride and homochlorcyclizine dihydrochloride (Sigma)…
Number of citations: 40 link.springer.com
C Hasegawa, T Kumazawa, XP Lee… - … Journal Devoted to …, 2006 - Wiley Online Library
… Diphenylpyraline hydrochloride and homochlorcyclizine dihydrochloride were provided by Esai Co., Ltd. (Tokyo, Japan). Chlorpheniramine maleate, clemastine fumarate, cloperastine …
T Sato, K Suemaru, K Matsunaga… - The Japanese Journal …, 1996 - jstage.jst.go.jp
… Pargyline hydrochloride, tripelennamine hydrochlo ride and homochlorcyclizine dihydrochloride (Sigma Chemical Co., St. Louis, MO, USA); pimozide (Fujisawa Pharmaceutical Co., …
Number of citations: 9 www.jstage.jst.go.jp
P Chakravarty, JW Lubach - Molecular Pharmaceutics, 2013 - ACS Publications
… (6) A rare instance of water sorption driven polymorphic conversion has been reported for homochlorcyclizine dihydrochloride, which exhibited a form I (metastable anhydrate) → form II (…
Number of citations: 8 pubs.acs.org
G Kawahara, LM Kunkel - Drug Discovery Today: Technologies, 2013 - Elsevier
Recently, a number of chemical and drug screens using zebrafish embryos have been published. Using zebrafish dystrophin mutants, we screened a chemical library for small …
Number of citations: 52 www.sciencedirect.com
TA Atkin, CM Maher, AC Gerlach, BC Gay… - …, 2018 - Wiley Online Library
Objective Many previous studies of drug repurposing have relied on literature review followed by evaluation of a limited number of candidate compounds. Here, we demonstrate the …
Number of citations: 36 onlinelibrary.wiley.com
W Li, JY Chen, C Sun, RP Sparks, L Pantano… - Elife, 2022 - elifesciences.org
Chronic liver injury causes fibrosis, characterized by the formation of scar tissue resulting from excessive accumulation of extracellular matrix (ECM) proteins. Hepatic stellate cell (HSC) …
Number of citations: 6 elifesciences.org
N Inagaki, T Sakurai, T Abe, K Musoh, H Kawasaki… - Life sciences, 1998 - Elsevier
Effects of 11 histamine H 1 receptor antagonists on IgE-mediated biphasic cutaneous reaction in mice were examined. The immediate phase reaction (IPR) assessed at 1 hour after …
Number of citations: 21 www.sciencedirect.com
F Haerkens, C Kikken, L Kirkels, M van Amstel… - Heliyon, 2022 - cell.com
Obesity is one of the most common global health problems for all age groups with obese people at risk of a variety of associated health complications. Consequently, there is a need to …
Number of citations: 2 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.